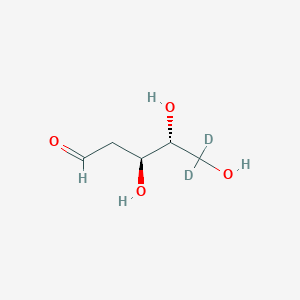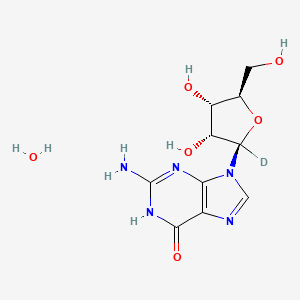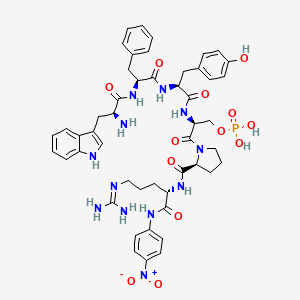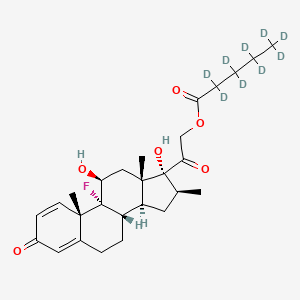
Thyminose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyminose-d2, also known as deoxyribose-d2, is a deuterium-labeled derivative of thyminose. Thyminose is an endogenous metabolite and a key intermediate in the synthesis of nucleoside drugs. It is primarily used in the manufacture of antiviral and anti-tumor drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thyminose-d2 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium into the thyminose molecule .
Chemical Reactions Analysis
Types of Reactions
Thyminose-d2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Scientific Research Applications
Thyminose-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in the development of antiviral and anti-tumor drugs, as well as in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
Thyminose-d2 exerts its effects through the incorporation of deuterium into biological molecules. This incorporation can alter the pharmacokinetic and metabolic profiles of drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects include various enzymes and metabolic pathways that interact with deuterated compounds .
Comparison with Similar Compounds
Thyminose-d2 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides distinct advantages in scientific research and drug development, including improved stability and altered metabolic profiles. Similar compounds include:
Deoxyribose: The non-deuterated form of thyminose.
Deoxyribose-d1: A partially deuterated form of thyminose.
Deoxyribose-d3: A more heavily deuterated form of thyminose
This compound stands out due to its specific deuterium labeling, which offers unique benefits in various scientific and industrial applications.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2 |
InChI Key |
ASJSAQIRZKANQN-QCKLTUBPSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H](CC=O)O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)









